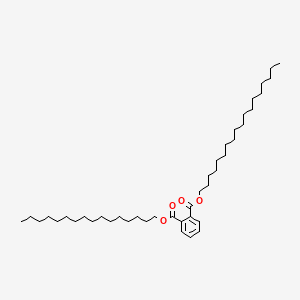
Hexadecyl octadecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl octadecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by its long alkyl chains, specifically hexadecyl (C16) and octadecyl (C18) groups, attached to the phthalate core. Phthalates are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl octadecyl phthalate can be synthesized through esterification reactions involving phthalic anhydride and the corresponding alcohols, hexadecanol and octadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Hexadecanol+Octadecanol→Hexadecyl Octadecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl octadecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of the alkyl groups with other alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Phthalic acid, hexadecanol, octadecanol.
Transesterification: New esters with different alkyl groups.
Scientific Research Applications
Hexadecyl octadecyl phthalate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Materials Science: Utilized in the fabrication of Langmuir-Blodgett films, which are thin films with applications in sensors, electronics, and optics.
Mechanism of Action
The mechanism of action of hexadecyl octadecyl phthalate involves its interaction with cellular membranes and proteins. As a phthalate, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. This disruption occurs through binding to nuclear receptors, such as the estrogen receptor, and altering gene expression. Additionally, this compound can affect membrane fluidity and permeability, impacting cellular signaling pathways .
Comparison with Similar Compounds
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisooctyl phthalate (DIOP)
Uniqueness: Hexadecyl octadecyl phthalate’s long alkyl chains confer unique properties, such as higher hydrophobicity and increased molecular weight, which can affect its behavior in biological systems and its applications in materials science .
Properties
CAS No. |
64084-40-8 |
|---|---|
Molecular Formula |
C42H74O4 |
Molecular Weight |
643.0 g/mol |
IUPAC Name |
1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |
InChI Key |
BGJQSDSYIDKLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















